1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl)-4-ethylpiperazine-2,3-dione

Description

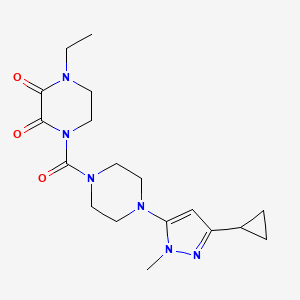

This compound features a bis-piperazine core, where one piperazine is substituted with a 3-cyclopropyl-1-methylpyrazole moiety via a carbonyl linkage, and the second piperazine is modified into a 2,3-dione ring with an ethyl group at the 4-position.

Properties

IUPAC Name |

1-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazine-1-carbonyl]-4-ethylpiperazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O3/c1-3-21-10-11-24(17(26)16(21)25)18(27)23-8-6-22(7-9-23)15-12-14(13-4-5-13)19-20(15)2/h12-13H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMBBDRIFQDFLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N2CCN(CC2)C3=CC(=NN3C)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl)-4-ethylpiperazine-2,3-dione is a derivative of piperazine and pyrazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by a complex structure that includes a piperazine core and a pyrazole moiety. The presence of cyclopropyl and ethyl groups may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing promising results in several areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrazole and piperazine have shown cytotoxic effects against various cancer cell lines. A study demonstrated that piperazine derivatives can inhibit cell growth in multiple human cancer lines with varying efficacy .

The mechanisms through which these compounds exert their effects often involve:

- Inhibition of Cell Proliferation : Many studies report that pyrazole derivatives can significantly reduce cell proliferation in cancer cells. For example, certain derivatives have shown a reduction in growth percentages ranging from -85.67% to -41.54% across different cancer cell lines .

- Induction of Apoptosis : Some pyrazole-based compounds induce apoptosis in cancer cells, leading to cell death. This is often assessed through assays measuring cell viability and apoptosis markers.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar pyrazole derivatives have been tested against various pathogens, demonstrating moderate to excellent antifungal activity against phytopathogenic fungi .

Comparative Biological Activity Table

| Activity Type | Related Compounds | Efficacy | Notes |

|---|---|---|---|

| Anticancer | Piperazine-pyrazole derivatives | IC50 values ranging from 0.8 µM | Effective against leukemia and melanoma cells |

| Antifungal | 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives | Moderate to excellent | Effective against several phytopathogenic fungi |

| Antimicrobial | Pyrazole-based compounds | Significant activity observed | Potential for further development |

Case Studies

- Anticancer Research : In a study focused on the anticancer properties of piperazine derivatives, specific compounds showed strong cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. The study highlighted the potential for these compounds to be used in combination therapies with established chemotherapeutics like doxorubicin .

- Antifungal Studies : Another investigation evaluated the antifungal activity of various pyrazole derivatives against seven species of phytopathogenic fungi. The results indicated that certain compounds exhibited higher efficacy than standard antifungal agents, suggesting their potential use in agricultural applications .

Comparison with Similar Compounds

Structural Comparisons

The compound’s unique features include:

- Piperazine-2,3-dione core : Unlike standard piperazines, this oxidized form may influence hydrogen-bonding interactions or solubility.

Table 1: Structural and Functional Comparisons

| Compound Name / ID | Key Structural Features | Pharmacological Activity (If Reported) | Synthesis Method (If Reported) | Reference ID |

|---|---|---|---|---|

| Target Compound: 1-(4-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl)-4-ethylpiperazine-2,3-dione | Bis-piperazine, pyrazole-cyclopropyl, piperazine-2,3-dione | Not reported | Likely involves coupling of pyrazole-piperazine with ethyl-piperazine-dione (inferred) | – |

| 1-{1-(2-Methoxyethyl)-1H-tetrazol-5-ylmethyl}-4-(3-pyridinylmethyl)piperazine | Tetrazolyl, pyridinyl, methoxyethyl | Not reported | Not detailed | |

| 5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) | Chlorinated dithiol-3-one rings | Potential antimicrobial/antioxidant activity | Reaction of 4,5-dichloro-dithiol-3-one with piperazine | |

| Compound 40b (Anti-schistosomal agent) | Thiophene, hydroxyphenyl, piperazine | Anti-schistosomal | EDC•HCl/HOBt-mediated coupling | |

| 1-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | Isoxazole, trifluoromethylpyridine | Not reported | Multi-step coupling | |

| 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) | Pyrazole, trifluoromethylphenyl | Not reported | Arylpiperazine-acid coupling |

Pharmacological and Functional Insights

- Metabolic Stability : The cyclopropyl group in the target compound may reduce oxidative metabolism compared to compounds with alkyl or aryl groups (e.g., ’s methoxyethyl or ’s trifluoromethyl groups) .

- Target Selectivity: The piperazine-2,3-dione core could mimic diketopiperazine motifs, which are known for protease inhibition or CNS activity. This contrasts with unmodified piperazines (e.g., ’s anti-schistosomal compound) that typically target GPCRs or transporters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.